molecular formula C8H18N6 B079431 2,2'-Azobis(2-amidinopropane) CAS No. 13217-66-8

2,2'-Azobis(2-amidinopropane)

Cat. No. B079431
CAS RN: 13217-66-8
M. Wt: 198.27 g/mol
InChI Key: CCTFAOUOYLVUFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Azobis(2-amidinopropane) (AAPH) is a synthetic compound that is widely used in scientific research. It is a free radical generator that is commonly used to induce oxidative stress in cells and tissues. AAPH is also used to study the mechanisms of oxidative damage and the effects of antioxidants.

Scientific Research Applications

Use in Polymerization Studies

2,2'-Azobis(2-amidinopropane) (ABAP) has been identified as an efficient photoinitiator of vinyl pyrrolidone polymerization in aqueous solution. This process demonstrates a considerable increase in efficiency compared to other initiators under similar conditions, highlighting ABAP's potential in polymer science (Encinas, Lissi & Quiroz, 1992).

Role in Oxidative Stress Studies

ABAP has been used in research to induce oxidative stress in biological systems, such as in human erythrocytes and liver cells. This application is crucial for studying the antioxidant activities of various compounds and understanding oxidative stress mechanisms (Shu-min Liu & Huihua Huang, 2016).

Investigation of Decomposition and Hydrolysis

Studies have examined the thermal decomposition and hydrolysis of ABAP, revealing insights into its stability and reactivity under different conditions. This research is vital for understanding its behavior in various applications, particularly in polymerization and oxidative stress studies (Katsukiyo Ito, 1973).

Analysis in Pharmaceutical Sciences

ABAP's degradation and hydrolysis in aqueous solutions have been analyzed to understand its role as a free radical generator in small molecule and protein therapeutics. This research contributes to the field of pharmaceutical sciences, particularly in the context of drug stability and oxidative degradation (Jay R. Werber et al., 2011).

Enhancing Hyperthermic Apoptosis

In medical research, ABAP has been found to enhance apoptosis induced by hyperthermia, suggesting its potential use as a heat sensitizer in cancer treatment. This application is significant for developing new therapeutic approaches (F.-J. Li et al., 2003).

Detection in Polymeric Materials

ABAP has been detected in polyvinylpyrrolidone using capillary electrophoresis, a technique that improves detection sensitivity significantly. This application is important for quality control in the manufacturing of polymeric materials (C. Lou et al., 2019).

Evaluation of Oxidative Stability in Monoclonal Antibodies

ABAP is used to assess the oxidative susceptibility of monoclonal antibodies, enabling site-specific studies of oxidative stability in biologic drug products. This application is crucial in the pharmaceutical industry for evaluating drug developability and manufacturability (M. Dion et al., 2018).

properties

CAS RN

13217-66-8

Product Name

2,2'-Azobis(2-amidinopropane)

Molecular Formula

C8H18N6

Molecular Weight

198.27 g/mol

IUPAC Name

2-[(1-amino-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidamide

InChI

InChI=1S/C8H18N6/c1-7(2,5(9)10)13-14-8(3,4)6(11)12/h1-4H3,(H3,9,10)(H3,11,12)

InChI Key

CCTFAOUOYLVUFG-UHFFFAOYSA-N

SMILES

CC(C)(C(=N)N)N=NC(C)(C)C(=N)N

Canonical SMILES

CC(C)(C(=N)N)N=NC(C)(C)C(=N)N

Related CAS

15453-05-1 (mono-hydrochloride)
2997-92-4 (di-hydrochloride)
79629-13-3 (acetate)

synonyms

2,2'-azo-bis(2-amidinopropane)
2,2'-azobis(2-amidinopropane)
2,2'-azobis(2-amidinopropane) acetate
2,2'-azobis(2-amidinopropane) dihydrochloride
2,2'-azobis(2-amidinopropane) monohydrochloride
2,2'-azobis(2-amidinopropane)dihydrochloride
2,2'-azobis(2-methylpropaneimidamide) dihydrochloride
2,2'-azobis(2-methylpropionamidine)
AAPH
ABAP
ABAPH
AMPH cpd

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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